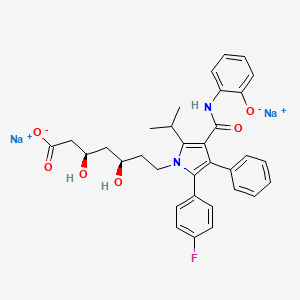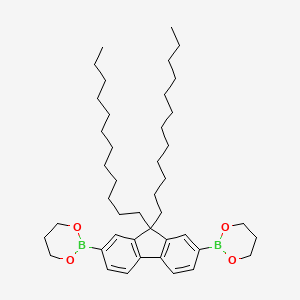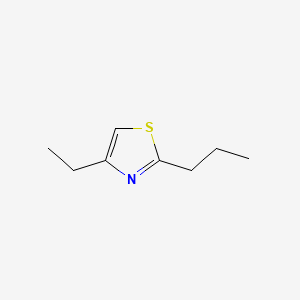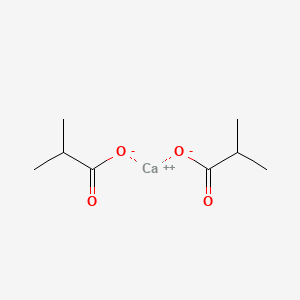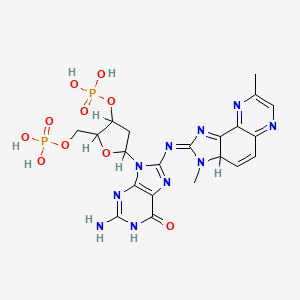
Dgdiqdp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
The synthesis of Dgdiqdp involves specific reaction conditions and reagents. One common method includes the reaction of guanosine diphosphate with quinoxalines under controlled conditions.
化学反应分析
Dgdiqdp undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen. Reducing agents such as sodium borohydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学研究应用
Dgdiqdp has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study DNA adduct formation and its implications in mutagenesis.
Biology: Researchers use this compound to investigate the mechanisms of DNA damage and repair.
Industry: While its industrial applications are limited, this compound can be used in the development of new materials and chemical processes .
作用机制
The mechanism of action of Dgdiqdp involves its interaction with DNA, forming adducts that can lead to mutations. These adducts interfere with the normal replication and transcription processes, potentially leading to carcinogenesis. The molecular targets include DNA bases, and the pathways involved are primarily those related to DNA damage response and repair .
相似化合物的比较
Dgdiqdp can be compared with other DNA adduct-forming compounds such as:
Benzo[a]pyrene diol epoxide: Known for its role in tobacco-related cancers.
Aflatoxin B1: A potent carcinogen found in contaminated food.
N-nitrosamines: Commonly found in processed meats and known for their carcinogenic properties. What sets this compound apart is its specific structure and the unique way it interacts with DNA, making it a valuable compound for studying the mechanisms of DNA damage and repair .
属性
CAS 编号 |
152432-43-4 |
|---|---|
分子式 |
C21H24N10O10P2 |
分子量 |
638.4 g/mol |
IUPAC 名称 |
[5-[2-amino-8-[(E)-(3,8-dimethyl-3aH-imidazo[4,5-f]quinoxalin-2-ylidene)amino]-6-oxo-1H-purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C21H24N10O10P2/c1-8-6-23-9-3-4-10-15(14(9)24-8)25-20(30(10)2)29-21-26-16-17(27-19(22)28-18(16)32)31(21)13-5-11(41-43(36,37)38)12(40-13)7-39-42(33,34)35/h3-4,6,10-13H,5,7H2,1-2H3,(H2,33,34,35)(H2,36,37,38)(H3,22,27,28,32)/b29-20- |
InChI 键 |
WPTGIBRMTSWECG-BRPDVVIDSA-N |
手性 SMILES |
CC1=CN=C2C=CC3C(=N/C(=N/C4=NC5=C(N4C6CC(C(O6)COP(=O)(O)O)OP(=O)(O)O)N=C(NC5=O)N)/N3C)C2=N1 |
规范 SMILES |
CC1=CN=C2C=CC3C(=NC(=NC4=NC5=C(N4C6CC(C(O6)COP(=O)(O)O)OP(=O)(O)O)N=C(NC5=O)N)N3C)C2=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


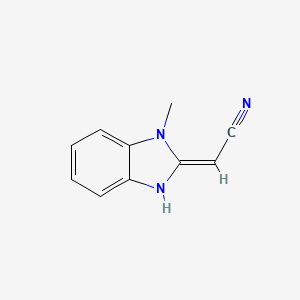
![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)
![(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine](/img/structure/B13827760.png)
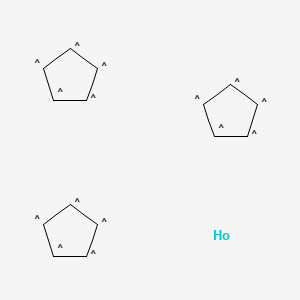

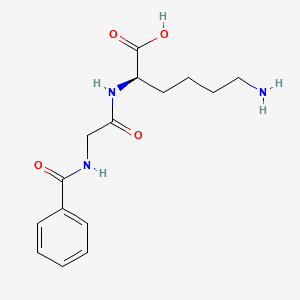
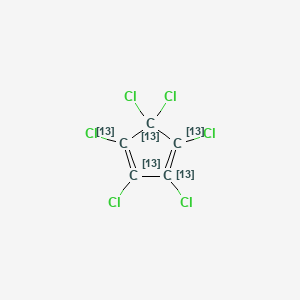
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
